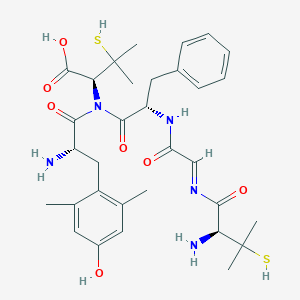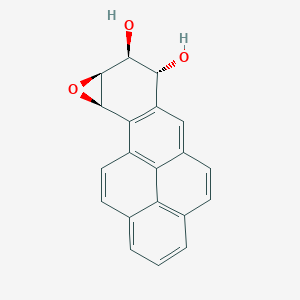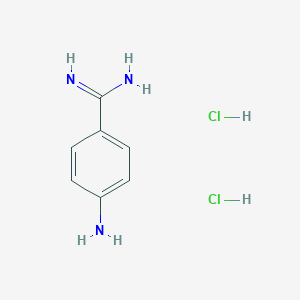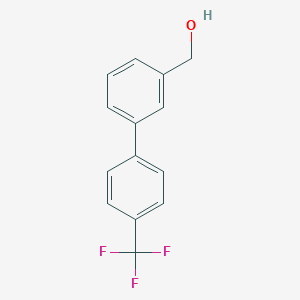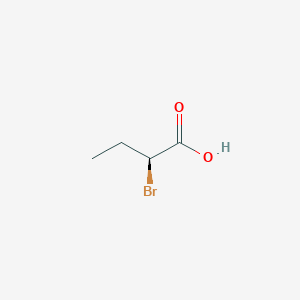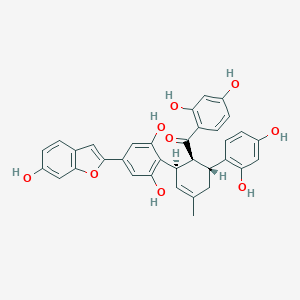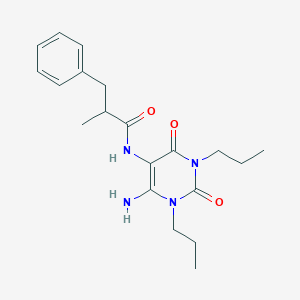
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTM and is a derivative of pyrimidine. BPTM has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
BPTM has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that BPTM has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BPTM is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. BPTM may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
BPTM has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for cancer cell growth. BPTM has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BPTM in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of using BPTM is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
Orientations Futures
There are several future directions for research on BPTM. One area of interest is its potential use as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration method for BPTM to minimize toxicity. Finally, research is needed to better understand the mechanism of action of BPTM and its potential interactions with other drugs.
Conclusion
In conclusion, BPTM is a chemical compound that has gained significant attention in scientific research. Its potential use as an anti-cancer agent and its ability to inhibit cancer cell growth and induce apoptosis make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method to minimize toxicity. Additionally, research is needed to explore its potential use in the treatment of other diseases and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of BPTM involves the reaction of 2,4-dioxo-1,3-dipropyl-5-pyrimidinecarboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent. The reaction mixture is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BPTM.
Propriétés
Numéro CAS |
130296-14-9 |
|---|---|
Nom du produit |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met |
Formule moléculaire |
C20H28N4O3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-17(21)16(19(26)24(12-5-2)20(23)27)22-18(25)14(3)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
Clé InChI |
GTHNPPBBXDJQQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
Synonymes |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



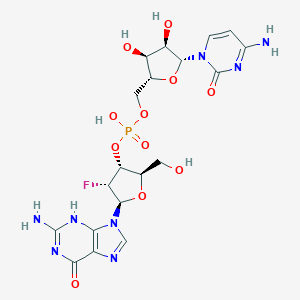
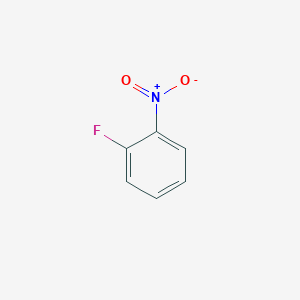
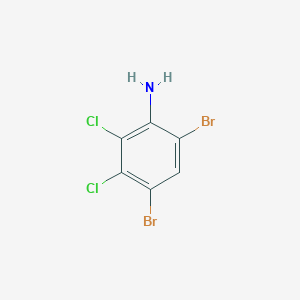
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

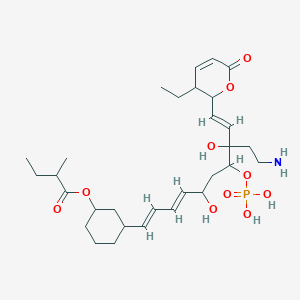
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
